1-(4-Flourobenzenesulfonyl)-3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound 1-(4-fluorobenzenesulfonyl)-3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a substituted oxindole derivative characterized by three key structural features:
- Position 3: A 1',3'-dioxolynyl (dioxolane) moiety, a cyclic ether known for enhancing metabolic stability and modulating solubility.
- Position 5: A methyl group, which may influence steric interactions and pharmacokinetic parameters.
This compound belongs to a broader class of oxindoles, which are widely studied for their diverse pharmacological activities, including antiviral, neuroleptic, and anticancer effects .
Properties
IUPAC Name |
1'-(4-fluorophenyl)sulfonyl-5'-methylspiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c1-11-2-7-15-14(10-11)17(23-8-9-24-17)16(20)19(15)25(21,22)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTXRHIQQWMTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the fluorobenzenesulfonyl group through a sulfonylation reaction. The dioxolane ring can be introduced via a cyclization reaction, and the methyl group can be added through alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Flourobenzenesulfonyl)-3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Position 1 Substituents
The 4-fluorobenzenesulfonyl group distinguishes this compound from analogues with alternative substituents:
- 1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS 478043-08-2): Features a dichlorobenzyl group at position 1, which may enhance lipophilicity but reduce metabolic stability compared to the sulfonyl group .
- 5-(4-Fluorophenyl)-3,3-dimethyl-indolin-2-one : Substituted with a fluorophenyl group at position 5 but lacks sulfonation, resulting in reduced electron-withdrawing effects .
Key Insight : Sulfonyl groups (as in the target compound) improve binding affinity to sulfonamide-sensitive targets, such as carbonic anhydrases, compared to halogenated or alkylated derivatives .
Position 3 Substituents
The dioxolynyl group at position 3 contrasts with other substituents:
- 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one : A hydroxyl group at position 3 increases hydrogen-bonding capacity but may compromise metabolic stability .
- 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Incorporates a dimethylaminopropyl chain, enhancing basicity and solubility but introducing steric bulk .
Key Insight : The dioxolynyl group balances stability and polarity, making it advantageous for central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
Position 5 Substituents
The methyl group at position 5 is conserved in some analogues:
- 5-Methyl-3-(4-mesyloxybutyl)-1,3-dihydro-2H-indol-2-one : Shares the 5-methyl group but includes a mesyloxybutyl chain at position 3, which may enhance water solubility .
- 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one : Combines a benzodioxole-derived substituent with a 5-methyl group, highlighting the versatility of methyl-substituted oxindoles in drug discovery .
Key Insight : The 5-methyl group minimally impacts steric hindrance, allowing flexibility in modifying other positions for target-specific optimization.
Comparative Physicochemical and Pharmacological Data
Notes:
- The target compound’s sulfonyl group contributes to a higher molecular weight but moderate LogP, suggesting balanced solubility and permeability.
- Neuroleptic analogues (e.g., ) exhibit higher LogP values, aligning with CNS-targeted drug profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
